2-Fluoro-N-(1H-pyrazol-3-yl)benzamide
Overview
Description
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H8FN3O. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a pyrazole ring.
Scientific Research Applications
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Biochemical Analysis
Biochemical Properties
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as succinate dehydrogenase, where it forms hydrogen bonds and π-π interactions, leading to enzyme inhibition . This interaction is crucial as it affects the enzyme’s activity and, consequently, the metabolic pathways it regulates.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to inhibited growth and proliferation of pathogenic cells, making it a potential candidate for antifungal therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits succinate dehydrogenase by forming hydrogen bonds and π-π interactions with the enzyme . This inhibition disrupts the enzyme’s normal function, leading to altered metabolic processes and reduced energy production in cells. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by succinate dehydrogenase. By inhibiting this enzyme, the compound affects the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This disruption can have downstream effects on energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can accumulate in specific compartments or tissues, depending on its affinity for binding proteins and other cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to mitochondria, where it inhibits succinate dehydrogenase, or to other organelles involved in metabolic processes . This localization is crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(1-phenyl-1H-pyrazol-3-yl)benzamide
- 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
- N-(1H-pyrazol-3-yl)benzamide
Uniqueness
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to non-fluorinated analogs . This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-fluoro-N-(1H-pyrazol-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHVKZIQHBXQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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